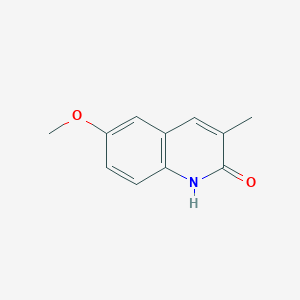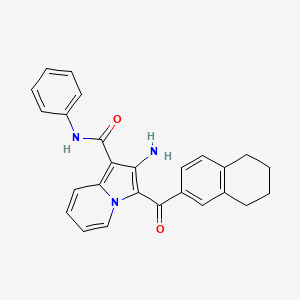
2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Indolizine core, phenyl isocyanate, and tetrahydronaphthalene-2-carbonyl chloride.
Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino and phenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
-
Step 1: Synthesis of Indolizine Core
Reactants: Starting materials such as 2-aminobenzophenone and 2-hydroxymethylene-5-methylcyclohexanone.
Conditions: Reflux in acetic acid and hydrochloric acid.
Product: Formation of the indolizine core.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Applications De Recherche Scientifique
2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-phenyl-1-propanol
- 2-amino-1-phenylethanol
- 2-amino-5-nitrobenzophenone
Uniqueness
Compared to similar compounds, 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide has a unique combination of the indolizine core with the tetrahydronaphthalene and phenyl groups. This structure provides distinct biological activities and potential for diverse applications.
Propriétés
IUPAC Name |
2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c27-23-22(26(31)28-20-10-2-1-3-11-20)21-12-6-7-15-29(21)24(23)25(30)19-14-13-17-8-4-5-9-18(17)16-19/h1-3,6-7,10-16H,4-5,8-9,27H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHDQURFOZSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)
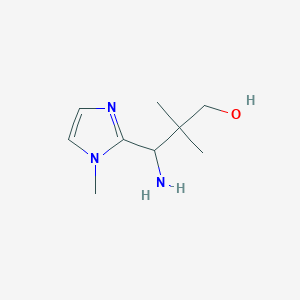
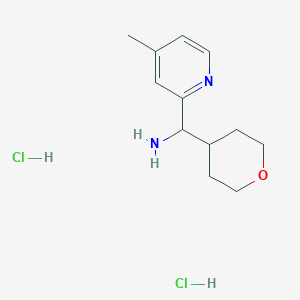
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2670874.png)
![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)
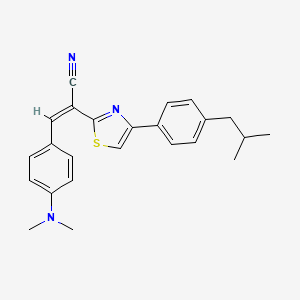
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)
